2-(10-chloroanthracen-9-yl)-4-(4'-nitrobiphenyl-4-yl)-5-phenyl-1H-imidazole
Description
2-(10-CHLOROANTHRACEN-9-YL)-4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications. This compound, in particular, is characterized by its unique structural features, including a chloroanthracene moiety, a nitro-biphenyl group, and a phenyl-imidazole ring.
Properties
Molecular Formula |
C35H22ClN3O2 |
|---|---|
Molecular Weight |
552.0 g/mol |
IUPAC Name |
2-(10-chloroanthracen-9-yl)-4-[4-(4-nitrophenyl)phenyl]-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C35H22ClN3O2/c36-32-29-12-6-4-10-27(29)31(28-11-5-7-13-30(28)32)35-37-33(24-8-2-1-3-9-24)34(38-35)25-16-14-22(15-17-25)23-18-20-26(21-19-23)39(40)41/h1-21H,(H,37,38) |
InChI Key |
WGNOLVFAOUAEST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Cl)C6=CC=C(C=C6)C7=CC=C(C=C7)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-CHLOROANTHRACEN-9-YL)-4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOLE typically involves multiple steps, including the formation of the chloroanthracene moiety, the nitro-biphenyl group, and the phenyl-imidazole ring. One common method involves the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(10-CHLOROANTHRACEN-9-YL)-4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, such as anthracene-9,10-dione derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different photophysical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
2-(10-CHLOROANTHRACEN-9-YL)-4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and other biomolecules.
Mechanism of Action
The mechanism of action of 2-(10-CHLOROANTHRACEN-9-YL)-4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOLE involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in imaging and optoelectronic applications . In biological systems, it can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death .
Comparison with Similar Compounds
Similar Compounds
9-(4-Phenyl)anthracene: A simpler anthracene derivative with similar photophysical properties.
9-(4-Phenylethynyl)anthracene: Known for its high thermal stability and blue emission.
9,10-Bis(phenylethynyl)anthracene: Exhibits high quantum yield and is used in various optoelectronic applications.
Uniqueness
2-(10-CHLOROANTHRACEN-9-YL)-4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOLE is unique due to its combination of a chloroanthracene moiety, a nitro-biphenyl group, and a phenyl-imidazole ring. This unique structure imparts distinct photophysical and chemical properties, making it valuable for specific applications in research and industry.
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